molecular formula C14H13N3O2S B2836218 4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 299922-81-9

4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2836218
CAS RN: 299922-81-9
M. Wt: 287.34
InChI Key: LDDIAGDYZRPALL-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (EPFT) is a novel organosulfur compound that has recently been studied for its potential applications in scientific research. EPFT belongs to the triazole-thiol family of compounds, which are known for their unique properties and ability to interact with a variety of biomolecules. EPFT has been found to possess a wide range of biological activities, including antioxidant, antibacterial, antifungal, and anticancer activities. In addition, EPFT has been studied for its potential applications in drug delivery, enzyme inhibition, and other biological processes.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A significant body of research focuses on the antimicrobial and antifungal properties of triazole derivatives, including compounds structurally related to 4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. These studies demonstrate the potential of these compounds to inhibit the growth of various bacterial and fungal strains. For instance, derivatives of 1,2,4-triazole have been synthesized and shown to exhibit promising antimicrobial activities against tested microorganisms, highlighting their potential use in developing new antimicrobial agents (Başoğlu et al., 2013; Bektaş et al., 2007).

Anticancer Activity

Triazole derivatives have also been investigated for their potential anticancer properties. Research indicates that certain triazole compounds can exhibit significant anticancer activity against various cancer cell lines, offering a promising avenue for the development of new cancer therapies. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating triazole moieties, have shown notable antioxidant and anticancer activities, suggesting their potential as therapeutic agents (Tumosienė et al., 2020).

Corrosion Inhibition

The corrosion inhibition properties of triazole derivatives on various metals in acidic environments have been extensively studied. These compounds are effective in protecting metals from corrosion, making them valuable in industrial applications where metal preservation is crucial. Research demonstrates that triazole derivatives can serve as efficient corrosion inhibitors for mild steel in acidic media, highlighting their practical significance in corrosion control (Yadav et al., 2013).

Synthesis of Biologically Active Compounds

Triazole derivatives are versatile precursors in synthetic chemistry, enabling the development of various biologically active compounds. Their synthesis and the exploration of their properties have led to the identification of compounds with potential pharmacological applications. For example, the synthesis of triazole derivatives and their evaluation for antimicrobial, antiurease, and antioxidant activities demonstrate the broad spectrum of biological activities that these compounds can exhibit (Sokmen et al., 2014).

properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-2-18-11-7-5-10(6-8-11)17-13(15-16-14(17)20)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDIAGDYZRPALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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